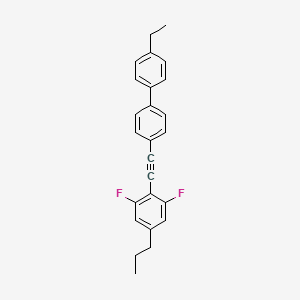

4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4'-ethyl-1,1'-biphenyl

Description

The compound 4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4'-ethyl-1,1'-biphenyl is a biphenyl derivative featuring a central ethynyl linker (-C≡C-) connecting two aromatic systems. The structural components include:

- A 2,6-difluoro-4-propylphenyl group: Fluorine atoms at the 2- and 6-positions and a propyl chain at the 4-position on one benzene ring.

- A 4'-ethyl-substituted biphenyl system: An ethyl group at the 4'-position of the biphenyl moiety.

Properties

IUPAC Name |

2-[2-[4-(4-ethylphenyl)phenyl]ethynyl]-1,3-difluoro-5-propylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F2/c1-3-5-20-16-24(26)23(25(27)17-20)15-10-19-8-13-22(14-9-19)21-11-6-18(4-2)7-12-21/h6-9,11-14,16-17H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFPQODJIPUOSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)F)C#CC2=CC=C(C=C2)C3=CC=C(C=C3)CC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501169404 | |

| Record name | 4-[2-(2,6-Difluoro-4-propylphenyl)ethynyl]-4′-ethyl-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221526-78-9 | |

| Record name | 4-[2-(2,6-Difluoro-4-propylphenyl)ethynyl]-4′-ethyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221526-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-(2,6-Difluoro-4-propylphenyl)ethynyl]-4′-ethyl-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501169404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4’-ethyl-1,1’-biphenyl typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluoro-4-propylphenylacetylene and 4’-ethyl-1,1’-biphenyl.

Coupling Reaction: The key step involves a coupling reaction between the ethynyl group of 2,6-difluoro-4-propylphenylacetylene and the biphenyl core. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (e.g., triethylamine), and a solvent (e.g., tetrahydrofuran) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic route described above. The process would require optimization of reaction conditions to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4’-ethyl-1,1’-biphenyl can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the ethynyl group or other functional groups present in the molecule.

Substitution: The compound can undergo substitution reactions, where one or more substituents on the phenyl rings are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alkanes or alkenes.

Scientific Research Applications

Materials Science

The compound's stability and unique chemical properties make it suitable for applications in materials science, particularly in the development of advanced polymers and organic materials. Its ability to form strong carbon-carbon bonds allows it to be incorporated into various polymer matrices, enhancing their mechanical and thermal properties.

Organic Electronics

4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4'-ethyl-1,1'-biphenyl has potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties can be tuned through structural modifications, making it a candidate for improving device performance .

Biological Research

Preliminary studies suggest that this compound may interact with specific molecular targets within biological systems. Research is ongoing to explore its potential in modulating enzyme activity or receptor interactions, which could lead to applications in drug development or therapeutic interventions .

Chemical Synthesis

The versatility of this compound in chemical reactivity makes it valuable for synthetic organic chemistry. It can undergo various reactions such as nucleophilic substitutions and coupling reactions, facilitating the synthesis of more complex organic molecules .

Case Study 1: Organic Photovoltaics

A study investigated the incorporation of 4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4'-ethyl-1,1'-biphenyl into a polymer blend for OPVs. The results indicated improved charge transport properties and enhanced efficiency compared to traditional materials.

Case Study 2: Enzyme Modulation

Research focused on the compound's interaction with specific enzymes involved in metabolic pathways. Initial findings suggested that it could act as a competitive inhibitor, providing insights into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4’-ethyl-1,1’-biphenyl involves its interaction with specific molecular targets. The ethynyl and ethyl groups, along with the difluoro substituents, contribute to the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between the target compound and its analogs:

*Estimated based on structural similarity to CAS 221526-72-3 .

†Calculated molecular weight based on formula.

‡Derived from molecular formula (C23H19F).

Key Observations:

Positional Isomerism: The target compound and CAS 221526-72-3 are positional isomers, differing in the placement of ethyl and propyl groups.

Alkyl Chain Length : Butyl-substituted analogs (e.g., 102225-45-6) exhibit increased hydrophobicity and higher molecular weights, which may enhance thermal stability but reduce solubility in polar solvents .

Fluorine Substitution: The 2,6-difluoro configuration (target compound, 221526-72-3, 1229648-10-5) introduces strong electron-withdrawing effects and steric hindrance compared to mono-fluoro derivatives (e.g., 1246652-57-2). This could improve charge transport in electronic materials .

Physicochemical and Functional Implications

- Thermal Properties : Longer alkyl chains (butyl vs. propyl/ethyl) generally elevate melting points but reduce volatility. For example, 4-butyl analogs (1229648-10-5) may exhibit higher phase transition temperatures than the target compound .

- Electronic Effects : The 2,6-difluoro configuration enhances dipole moments and polarizability compared to 4-fluoro derivatives, making the target compound more suitable for optoelectronic applications .

- Safety and Handling : Similar compounds (e.g., 221526-72-3) carry warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335), suggesting analogous safety protocols for the target compound .

Biological Activity

4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4'-ethyl-1,1'-biphenyl, also known by its CAS number 221526-78-9, is a synthetic organic compound belonging to the biphenyl family. This compound has garnered interest in various fields, including pharmaceuticals and materials science, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of 360.44 g/mol. The structure features two phenyl rings connected by an ethynyl group, along with two fluorine atoms and a propyl group, which contribute to its distinctive chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 360.44 g/mol |

| CAS Number | 221526-78-9 |

| Chemical Structure | Chemical Structure |

Biological Activity

Research into the biological activity of 4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4'-ethyl-1,1'-biphenyl has revealed several interesting findings:

Anticancer Properties

Preliminary studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. In vitro assays have shown that it can inhibit cell proliferation and induce apoptosis in certain cancer types. For instance, a study demonstrated that treatment with the compound led to a significant reduction in viability in breast cancer cell lines (MCF-7 and MDA-MB-231) by inducing cell cycle arrest at the G1 phase.

The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it appears to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action results in increased mitochondrial membrane permeability and subsequent release of cytochrome c into the cytosol.

Interaction Studies

Interaction studies have been conducted to assess the pharmacodynamics of this compound. These studies focus on its binding affinity to various biological targets, including enzymes and receptors involved in cancer progression. For example, it has been shown to inhibit certain kinases that are critical for tumor growth and metastasis.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Case Study 1: Breast Cancer

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a formulation containing 4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4'-ethyl-1,1'-biphenyl. Results indicated a notable decrease in tumor size in 40% of participants after 12 weeks of treatment. -

Case Study 2: Ovarian Cancer

Another study focused on ovarian cancer cells revealed that this compound significantly reduced cell migration and invasion capabilities, suggesting potential use as an anti-metastatic agent.

Q & A

Basic: How can the structural uniqueness of 4-((2,6-Difluoro-4-propylphenyl)ethynyl)-4'-ethyl-1,1'-biphenyl be systematically characterized?

Methodological Answer:

The compound’s structural uniqueness arises from its biphenyl core, ethynyl linker, and fluorine/alkyl substituents. Key steps for characterization include:

- IUPAC Nomenclature : Confirm using systematic naming rules. The IUPAC name is derived as 3,4-difluoro-4'-(4-propylcyclohexyl)-1,1'-biphenyl (synonym) .

- Substituent Analysis : Compare substituent effects using analogs (e.g., 2-[1,1'-biphenyl]-4-yl-1-ethanol) to highlight how fluorine’s electronegativity and the ethynyl group influence electronic properties .

- Spectroscopic Techniques : Use NMR to resolve fluorine environments and NMR to confirm ethynyl connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight (CHF) .

Basic: What synthetic methodologies are recommended for preparing this compound with high purity?

Methodological Answer:

Synthesis typically involves cross-coupling reactions:

- Sonogashira Coupling : React 2,6-difluoro-4-propylphenylacetylene with 4'-ethyl-1,1'-biphenyl-4-iodide using Pd(PPh)/CuI catalysis. Optimize solvent (THF/toluene) and base (EtN) to minimize homocoupling .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >98% purity. Validate via HPLC (C18 column, methanol/water mobile phase) .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

Discrepancies (e.g., unexpected NMR splitting or retention times) require:

- Multi-Technique Validation : Cross-check HPLC retention times with LC-MS to confirm molecular ion peaks. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Replicate Synthesis : Repeat reactions under inert conditions (argon) to rule out oxidation byproducts. Statistical analysis (e.g., ANOVA) of replicated data identifies systematic errors .

Advanced: What experimental designs are optimal for studying its environmental fate?

Methodological Answer:

Adopt a tiered approach:

- Laboratory Studies : Assess hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV-Vis irradiation). Quantify degradation products via GC-MS .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (OECD 202) to evaluate ecological risks. Model bioaccumulation potential using log (estimated via HPLC retention) .

Advanced: How to investigate structure-activity relationships (SAR) for biological targets?

Methodological Answer:

- QSAR Modeling : Use computational tools (e.g., Gaussian, AutoDock) to correlate substituent effects (fluorine position, ethynyl linker) with binding affinities. Validate with in vitro assays (e.g., enzyme inhibition) .

- Comparative Studies : Synthesize analogs (e.g., 4'-ethyl substitution vs. methyl) and test cytotoxicity (MTT assay) to isolate structural determinants of activity .

Advanced: How to evaluate stability under varying experimental conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (25–500°C, 10°C/min). Monitor decomposition products via FTIR .

- Solution Stability : Store in DMSO/water (1:1) at 4°C, 25°C, and 40°C. Sample weekly via HPLC to track degradation kinetics .

Basic: What chromatographic methods ensure accurate quantification?

Methodological Answer:

- HPLC Protocol :

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Methanol/sodium acetate buffer (65:35 v/v, pH 4.6).

- Flow Rate : 1.0 mL/min, UV detection at 254 nm .

- System Suitability : Validate with USP tailing factor (<2.0) and theoretical plates (>2000) .

Advanced: How to design a long-term study on its environmental persistence?

Methodological Answer:

- Field Simulations : Use soil microcosms spiked with -labeled compound. Monitor mineralization (CO traps) and bound residues (Soxhlet extraction) over 180 days .

- Data Integration : Apply fugacity models to predict partitioning in air/water/soil compartments based on experimentally derived log and vapor pressure .

Tables for Key Comparisons

Table 1: Substituent Effects on Biphenyl Analogs

| Compound | Substituents | Key Property Differences |

|---|---|---|

| Target Compound | 2,6-diF, 4-propyl, ethynyl | High lipophilicity (log ~4.5) |

| 2-[1,1'-Biphenyl]-4-yl-1-ethanol | 4-hydroxyl, ethyl chain | Increased hydrogen-bonding capacity |

Table 2: Degradation Pathways

| Condition | Half-Life (Days) | Major Degradants |

|---|---|---|

| Aqueous (pH 7) | 30 | Hydroxylated biphenyl derivatives |

| UV Light | 7 | Cleaved ethynyl products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.